molecular formula C17H11ClN2O4 B7774551 3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid

3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid

Cat. No.: B7774551
M. Wt: 342.7 g/mol
InChI Key: FOUYVXMZWZAALL-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid (hereafter referred to as the target compound) is a synthetic organic molecule featuring a benzoic acid backbone conjugated via an amino linker to a 4-chloro-1-phenyl-2,5-dioxopyrrole moiety. Such compounds are often explored as intermediates in pharmaceutical synthesis or as candidates for enzyme inhibition due to their hydrogen-bonding and steric features .

Properties

IUPAC Name

3-[(4-chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-13-14(19-11-6-4-5-10(9-11)17(23)24)16(22)20(15(13)21)12-7-2-1-3-8-12/h1-9,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUYVXMZWZAALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid typically involves the reaction of 4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-amine with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chloro group in the pyrrole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of substituted pyrrolidine-dione benzoic acid derivatives. Below, we compare its structural and functional attributes with four analogs identified in the literature (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Features Reference
Target Compound C₁₇H₁₁ClN₂O₄ - Pyrrole ring : 4-Cl, 1-phenyl
- Benzoic acid : Free carboxylic acid
366.73 High polarity due to free acid; potential for ionic interactions -
Methyl 2-[(3-{[4-Chloro-2,5-dioxo-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoyl)amino]benzoate C₂₇H₂₂ClN₃O₅ - Pyrrole ring : 4-Cl, 1-(2-phenylethyl)
- Benzoate : Methyl ester
503.94 Esterification reduces solubility; extended aromaticity may enhance lipophilicity
2-Chloro-5-{[4-(3-Chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic Acid C₁₇H₁₀Cl₂N₂O₄ - Pyrrole ring : 4-(3-Cl-phenyl)
- Benzoic acid : 2-Cl, free carboxylic acid
377.18 Dichloro substitution increases electron-withdrawing effects; potential for enhanced binding affinity
Ethyl 3-{[4-Chloro-1-(4-Methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate C₂₀H₁₇ClN₂O₅ - Pyrrole ring : 4-Cl, 1-(4-methoxyphenyl)
- Benzoate : Ethyl ester
400.81 Methoxy group introduces electron-donating effects; ester group reduces acidity
4-(3-Methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid C₁₂H₉NO₄ - Pyrrole ring : 3-methyl, no halogen
- Benzoic acid : Free carboxylic acid
231.20 Lack of halogen reduces steric bulk; methyl group may lower reactivity

Structural and Functional Insights

Substituent Effects on Electronic Properties
  • Chlorine vs. Methyl Groups : The target compound’s 4-chloro substituent (electron-withdrawing) contrasts with the 3-methyl group in , which is electron-donating. This difference could influence charge distribution, affecting binding to targets like enzymes or receptors.
  • Phenyl vs.
Carboxylic Acid vs. Ester Derivatives
  • The target’s free carboxylic acid (pKa ~2–3) enhances solubility in aqueous environments, whereas esterified analogs (e.g., ) are more lipophilic, favoring passive diffusion across biological membranes.
Aromatic Substitution Patterns
  • The dichloro-substituted analog exhibits increased electron-withdrawing effects, which may stabilize charge-transfer interactions in molecular complexes.

Hypothetical Implications for Bioactivity

While specific pharmacological data are unavailable in the provided evidence, structural trends suggest:

Target vs. : The dichloro analog’s enhanced electronegativity could improve binding to targets requiring polar interactions (e.g., kinase active sites).

Target vs. : The methoxy group in might reduce metabolic degradation compared to the target’s unsubstituted phenyl ring.

Target vs.

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